2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Thioether Formation: The benzimidazole core is then reacted with an appropriate alkyl halide to introduce the thioether group.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-methoxyethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl or aryl halides, strong bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)acetamide
- 2-(1H-benzimidazol-2-ylsulfanyl)ethanol
- 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide is unique due to its specific structural features, such as the methoxyethyl group and the acetamide moiety. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-17-7-6-13-11(16)8-18-12-14-9-4-2-3-5-10(9)15-12/h2-5H,6-8H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMZYAWZOZXJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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